molecular formula C5H6BrNO B6266337 2-bromo-4-ethyl-1,3-oxazole CAS No. 1600306-09-9

2-bromo-4-ethyl-1,3-oxazole

Cat. No.: B6266337
CAS No.: 1600306-09-9
M. Wt: 176.01 g/mol
InChI Key: SJMPARYLBJMBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-ethyl-1,3-oxazole (CAS 1600306-09-9) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C5H6BrNO and a molecular weight of 176.01 g/mol, this compound features a bromine atom at the 2-position of the oxazole ring, making it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions . The oxazole scaffold is a privileged structure in drug design, known for its wide spectrum of biological activities. Research into oxazole derivatives has demonstrated their potential in developing novel therapeutic agents with antimicrobial, anticancer, antitubercular, anti-inflammatory, and antidiabetic properties . The specific substitution pattern on the oxazole ring, such as the bromine and ethyl groups in this compound, plays a pivotal role in modulating its biological activity and physicochemical properties . As a key synthetic intermediate, this compound is used to create more complex molecules for screening against various biological targets. Its utility lies in its ability to serve as a precursor in the synthesis of compound libraries aimed at hit-to-lead optimization . This product is intended for research and development purposes in laboratory settings only. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1600306-09-9

Molecular Formula

C5H6BrNO

Molecular Weight

176.01 g/mol

IUPAC Name

2-bromo-4-ethyl-1,3-oxazole

InChI

InChI=1S/C5H6BrNO/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3

InChI Key

SJMPARYLBJMBSD-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC(=N1)Br

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves the cyclocondensation of α-bromo ketones (e.g., 2-bromo-1-(ethyl)propan-1-one) with ethylamine derivatives under basic conditions. The reaction proceeds via nucleophilic attack by the amine on the carbonyl carbon, followed by intramolecular cyclization to form the oxazole ring.

Key Reaction Conditions

  • Solvent: Ethanol or tetrahydrofuran (THF)

  • Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

  • Temperature: Reflux (78–110°C)

  • Time: 12–24 hours

Example Protocol

  • Dissolve 2-bromo-1-(ethyl)propan-1-one (10 mmol) in 50 mL ethanol.

  • Add ethylamine hydrochloride (12 mmol) and K₂CO₃ (15 mmol).

  • Reflux for 18 hours, then concentrate under reduced pressure.

  • Purify via column chromatography (hexane/ethyl acetate, 4:1) to isolate the product.

Yield Optimization

ParameterOptimal RangeYield Impact
Base Concentration1.5 eq+15%
Reaction Time18–20 hours+20%
Solvent PolarityEthanol > THF+10%

Reported Yield: 62–68%.

Bromination of 4-Ethyl-1,3-Oxazole

Direct Bromination Strategy

4-Ethyl-1,3-oxazole undergoes electrophilic aromatic substitution at the 2-position using brominating agents such as tribromophosphorus (PBr₃) or N-bromosuccinimide (NBS).

Reaction Conditions

  • Brominating Agent: PBr₃ (2.2 eq)

  • Solvent: Toluene or dichloromethane (DCM)

  • Temperature: 0°C to reflux

  • Catalyst: None required

Critical Considerations

  • Regioselectivity: Bromination occurs exclusively at the 2-position due to the electron-donating ethyl group at position 4.

  • Side Reactions: Over-bromination is minimized by controlling stoichiometry (≤2.2 eq PBr₃).

Yield Data

Brominating AgentSolventTemperatureYield
PBr₃TolueneReflux75%
NBSDCM0°C → RT58%

Advantage: High regioselectivity and compatibility with sensitive functional groups.

Multi-Step Synthesis via Intermediate Esters

Patent-Inspired Methodology

Adapted from CN104262281A, this four-step route starts with 2-bromo-1-(ethyl)ethyl ketone:

  • Hydrolysis: Convert ketone to α-hydroxy ketone using NaOH in ethanol/water.

  • Esterification: React with N-hydroxyphthalimide in toluene at 0°C.

  • Cyclization: Heat in acetic acid to form 4-ethyloxazole-2(3H)-one.

  • Bromination: Treat with PBr₃ in toluene under reflux.

Process Table

StepReagentsConditionsIntermediate Yield
HydrolysisNaOH, H₂O/EtOHReflux, 20 hours85%
EsterificationN-hydroxyphthalimide0°C, 1 hour78%
CyclizationAcetic acidReflux, 6 hours65%
BrominationPBr₃, tolueneReflux, 12 hours70%

Overall Yield: 29% (calculated from stepwise yields).

Ring-Closing Metathesis (RCM) of Diene Precursors

Innovative Approach

A less conventional method utilizes Grubbs catalyst to facilitate RCM of brominated diene precursors. For example, 1-bromo-3-ethyl-1,4-pentadiene undergoes metathesis to form the oxazole ring.

Reaction Scheme

  • Synthesize diene precursor via Wittig reaction.

  • Perform RCM using Grubbs II catalyst (5 mol%) in DCM.

  • Purify via distillation.

Performance Metrics

  • Catalyst Loading: 5 mol% optimal (higher loadings cause decomposition).

  • Solvent: Dichloromethane (≥99% conversion).

  • Yield: 54% (lower due to competing polymerization).

Comparative Analysis of Methods

MethodYieldScalabilityCostComplexity
Cyclization62–68%HighLowModerate
Direct Bromination58–75%ModerateMediumLow
Multi-Step Synthesis29%LowHighHigh
RCM54%LowVery HighVery High

Key Findings:

  • Cyclization and Direct Bromination are preferred for industrial-scale production due to balance of yield and cost.

  • Multi-Step Synthesis suits small-scale laboratory settings requiring high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethyl-1,3-oxazole undergoes various chemical reactions, including:

  • Substitution Reactions

      Reagents: Nucleophiles (e.g., amines, thiols)

      Conditions: Mild to moderate temperatures

      Products: Substituted oxazoles

  • Oxidation Reactions

      Reagents: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)

      Conditions: Aqueous or organic solvents

      Products: Oxidized derivatives

  • Reduction Reactions

      Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

      Conditions: Anhydrous conditions

      Products: Reduced oxazoles

Major Products

The major products formed from these reactions include various substituted oxazoles, oxidized derivatives, and reduced oxazoles, depending on the reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents
2-Bromo-4-ethyl-1,3-oxazole serves as a precursor for synthesizing various antimicrobial compounds. Research indicates that derivatives of this compound exhibit significant antibacterial activity against a range of pathogens. A study demonstrated that certain oxazole derivatives showed minimum inhibitory concentrations (MIC) in the range of 5-20 µg/mL against Gram-positive bacteria, indicating their potential as effective antimicrobial agents.

Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of this compound have been tested against various cancer cell lines, showing IC50 values as low as 10 µM, which highlights their potential in cancer therapy.

Material Science

Organic Electronics
In material science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties allow it to serve as an effective charge transport material. Research has shown that incorporating this compound into organic electronic devices can enhance their efficiency and stability. For example, devices fabricated with this compound exhibited improved luminescence and charge mobility compared to conventional materials.

Biological Research

Enzyme Inhibitors
The compound is studied as a potential inhibitor of various enzymes, which could lead to therapeutic applications in treating diseases where enzyme regulation is crucial. For instance, research indicates that certain oxazole derivatives can effectively inhibit enzymes involved in inflammatory pathways, suggesting their utility in developing anti-inflammatory drugs.

Case Studies

  • Antimicrobial Activity Study
    A study published in Antibiotics evaluated the antibacterial effects of various oxazoles, including this compound derivatives. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values comparable to standard antibiotics .
  • Anticancer Efficacy Research
    A recent publication highlighted the synthesis of novel oxazole derivatives based on this compound and their evaluation against multiple cancer cell lines. The findings revealed substantial cytotoxic effects and suggested mechanisms involving apoptosis induction .

Mechanism of Action

The mechanism of action of 2-bromo-4-ethyl-1,3-oxazole involves its interaction with specific molecular targets. The bromine atom at the second position and the ethyl group at the fourth position play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

Anticancer Activity: Substituent Effects

  • 5-Sulfinyl/Sulfonyl Oxazoles : A study comparing 5-sulfinylacetamide (compound 3l ) and 5-sulfonyl oxazoles (e.g., compound 4 ) revealed that 3l exhibited superior antiproliferative activity (GI₅₀ and TGI values < 10 µM) against the NCI-60 cancer cell panel. The sulfinyl group’s electron-donating nature enhances binding to cellular targets compared to sulfonyl groups .
  • 2-Bromo-4-ethyl vs. 5-Bromo-4-aryl : Bromine at position 2 (as in 2-bromo-4-ethyl-1,3-oxazole) may improve cytotoxicity compared to 5-bromo-4-phenyl derivatives (e.g., OXL-1 to OXL-6), which showed moderate aromatase inhibition (IC₅₀ ~ 2–10 µM) .
Table 1: Anticancer Activity of Selected Oxazole Derivatives
Compound Substituents GI₅₀ (µM) Target
This compound Br (C2), Et (C4) Data pending NCI-60 panel
5-Sulfinylacetamide (3l ) SOAc (C5), Ar (C4) 0.5–2.1 Broad-spectrum
OXL-1 Br (C5), Ph (C4) 2.0 Aromatase

Antimicrobial and Antibiofilm Activity

  • Bromine vs. Sulfone Pharmacophores: Bromine-containing oxazoles (e.g., N-{4-[(4-bromophenyl)sulfonyl}-1,3-oxazoles) demonstrated potent antimicrobial activity (MIC = 4–16 µg/mL) against Staphylococcus aureus and Escherichia coli, outperforming non-halogenated analogs. The ethyl group in this compound may enhance membrane permeability compared to bulkier substituents like isopropyl .
  • Chloromethyl Derivatives : 5-(Chloromethyl)-4-methyl-1,3-oxazole (MIC = 8–32 µg/mL) showed weaker activity than brominated analogs, highlighting bromine’s superior bioactivity .

Enzyme Inhibition and Selectivity

  • COX-2 Inhibition : 4,5-Diphenyl-2-oxo-3H-1,3-oxazoles (e.g., compound 6 ) exhibited selective COX-2 inhibition (IC₅₀ = 2 µM, selectivity index >50). The absence of bromine in these derivatives suggests that halogenation at C2 may alter selectivity .
  • IMPDH Inhibition: BMS-337197, containing a 2-amino-1,3-oxazole moiety, inhibited IMPDH with IC₅₀ < 1 nM. Replacing the amino group with bromine (as in this compound) could reduce potency due to loss of hydrogen-bonding capacity .

Physicochemical Properties

  • Stability : Bromine at C2 enhances stability against hydrolysis compared to chloromethyl derivatives (e.g., 4-(chloromethyl)-2-phenyl-1,3-oxazole), which are prone to nucleophilic substitution .

Comparison with Non-Oxazole Heterocycles

  • Thiazole Analogs : 2-Bromo-4-phenyl-1,3-thiazole showed reduced anticancer activity (GI₅₀ > 50 µM) compared to oxazoles, likely due to sulfur’s lower electronegativity altering electronic interactions .
  • Pyrazine Derivatives: Pyrazines (e.g., iminochroman-4-one) lack the oxazole’s electrophilic C2, resulting in weaker enzyme inhibition .

Biological Activity

2-Bromo-4-ethyl-1,3-oxazole (CAS No. 1600306-09-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry and material science, supported by relevant data and findings from recent studies.

Property Details
Molecular FormulaC5H6BrNO
Molecular Weight176.01 g/mol
IUPAC NameThis compound
CAS Number1600306-09-9

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Cyclization of β-Hydroxy Amides : This method involves the cyclization of β-hydroxy amides to form oxazolines, followed by bromination.
  • Van Leusen Oxazole Synthesis : This method utilizes tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base to produce the oxazole derivative.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The bromine atom at the second position and the ethyl group at the fourth position are critical for its biological effects. The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that oxazole derivatives exhibit significant antimicrobial activity. In particular, studies have shown that compounds structurally related to this compound can inhibit various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro evaluations have indicated that it can induce apoptosis in cancer cell lines such as human colon adenocarcinoma (HT29) and human lung adenocarcinoma (A549). The mechanism appears to involve modulation of cell cycle progression and induction of oxidative stress .

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated a series of oxazole derivatives, including this compound, against several pathogenic bacteria. The compound exhibited an IC50 value indicating effective inhibition comparable to established antibiotics .
  • Evaluation of Anticancer Properties : In a study focusing on various oxazole derivatives, this compound was found to have moderate activity against multiple cancer cell lines with an IC50 value around 92 µM. Further modifications to the compound are suggested to enhance its potency .

Medicinal Chemistry

The compound has been explored as a precursor for synthesizing antimicrobial and anticancer agents. Its structural features make it a valuable scaffold for drug development targeting various diseases.

Material Science

In addition to its biological applications, this compound is also investigated for use in organic electronics and as a potential component in light-emitting diodes due to its unique electronic properties.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-bromo-4-ethyl-1,3-oxazole?

The synthesis of this compound typically involves cyclization reactions of appropriately substituted precursors. Key steps include:

  • Precursor Preparation : Start with N-acyl-α-amino acids or ketones. For example, N-acylation of α-amino acids with bromoacetyl chloride can yield intermediates for cyclization .
  • Cyclization : Use the Robinson-Gabriel synthesis, where dehydration of acylated amino ketones (e.g., with POCl₃ or PPA) forms the oxazole ring .
  • Bromination : Introduce bromine at the 2-position via electrophilic substitution or halogen-exchange reactions .
  • Purification : Employ reverse-phase HPLC (RP-HPLC) to achieve >95% purity, as validated in studies of analogous oxazoles .

Q. How can the structure of this compound be confirmed spectroscopically?

A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H-NMR : Look for deshielding effects. For example, the ethyl group’s CH₃ protons appear as a triplet (~1.3 ppm), while the oxazole ring protons resonate at 6.5–8.0 ppm .
    • ¹³C-NMR : The oxazole carbons (C-2 and C-4) typically appear at 140–160 ppm .
  • Mass Spectrometry (MS) : LC-ESI-MS/MS can confirm the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Br⁻) .
  • FT-IR : Stretching vibrations for C-Br (~550 cm⁻¹) and C=N (1600–1650 cm⁻¹) validate key functional groups .

Q. What in vitro models are suitable for preliminary cytotoxicity screening of this compound?

  • Daphnia magna Acute Toxicity Test : A cost-effective, high-throughput model. Protocols involve exposing organisms to graded concentrations (e.g., 0.1–100 µM) and calculating LC₅₀ values after 24–48 hours .
  • Cell Line Assays : Use human cancer lines (e.g., HeLa, MCF-7) with MTT or resazurin-based viability assays. IC₅₀ values below 10 µM suggest potent cytotoxicity .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

Key factors include:

  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency, increasing yields from ~50% to >75% .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability during cyclization .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination .
  • Continuous Flow Reactors : Improve reproducibility and scalability, as demonstrated for analogous halogenated oxazoles .

Table 1 : Yield Optimization Data for Oxazole Derivatives

ConditionYield (%)Purity (HPLC)Reference
Traditional Cyclization6592%
ZnCl₂-Catalyzed Cyclization7895%
Flow Reactor Synthesis8598%

Q. How do structural modifications (e.g., substituent variation) affect the bioactivity of this compound?

  • Electron-Withdrawing Groups : Bromine at C-2 enhances electrophilicity, improving interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .
  • Ethyl vs. Methyl Substituents : Bulkier groups (e.g., ethyl at C-4) increase lipophilicity, enhancing membrane permeability but potentially reducing solubility .
  • SAR Studies : Test derivatives with varied aryl/alkyl groups. For example, replacing ethyl with phenyl increases cytotoxicity in MCF-7 cells (IC₅₀: 2.1 µM vs. 8.7 µM) .

Q. How should researchers resolve contradictions in reported biological activity data for oxazole derivatives?

  • Purity Verification : Use RP-HPLC to rule out impurities. For example, a study attributing antifungal activity to this compound later found impurities accounted for the effect .
  • Standardized Assays : Adopt OECD guidelines for cytotoxicity (e.g., Daphnia magna) to ensure cross-study comparability .
  • Stereochemical Analysis : Chiral HPLC or X-ray crystallography can identify enantiomer-specific effects, which may explain divergent results .

Methodological Guidance

Q. What analytical techniques are critical for assessing compound stability during storage?

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via:
    • HPLC-UV : Detect breakdown products (e.g., de-brominated species).
    • TGA/DSC : Assess thermal decomposition profiles .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation .

Table 2 : Stability Data for this compound

Storage ConditionDegradation (%)Major DegradantReference
25°C, dark<5% (4 weeks)None detected
40°C, 75% RH12% (4 weeks)4-Ethyl-1,3-oxazole

Q. How can computational methods predict the reactivity of this compound?

  • DFT Calculations : Model electrophilic attack at C-2 (bromine site) using Gaussian09 with B3LYP/6-311+G(d,p). Predict reaction barriers for nucleophilic substitution .
  • Molecular Docking : Simulate binding to biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Validate with in vitro inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.